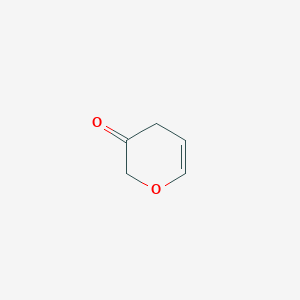

2,4-Dihydropyran-3-one

Description

Structure

3D Structure

Properties

CAS No. |

28743-04-6 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.1 g/mol |

IUPAC Name |

4H-pyran-3-one |

InChI |

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1,3H,2,4H2 |

InChI Key |

MALOBWMOORWUQW-UHFFFAOYSA-N |

SMILES |

C1C=COCC1=O |

Canonical SMILES |

C1C=COCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dihydropyran 3 One and Its Derivatives

Classical and Established Synthetic Routes for Dihydropyranone Systems

Traditional methods for synthesizing dihydropyranone systems have long been the foundation of chemists' approaches to this heterocyclic family. These routes often involve condensation, cyclization, and dehydration reactions.

Condensation reactions are a cornerstone for the synthesis of dihydropyranone derivatives. A notable example involves the reaction of aldehydes with β-keto esters or other 1,3-dicarbonyl compounds. In one such approach, a multi-component reaction between an aryl aldehyde, malononitrile, and ethyl acetoacetate (B1235776) can be catalyzed by nano-ZrCl4@Arabic Gum under solvent-free conditions to produce dihydropyran derivatives. ajchem-a.com The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate from ethyl acetoacetate and subsequent intramolecular cyclization. ajchem-a.com

Another prominent strategy is the N-heterocyclic carbene (NHC)-catalyzed reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. nih.gov This aerobic asymmetric cyclization allows for the synthesis of a wide array of enantiomerically enriched dihydropyranone derivatives in good yields and with high enantioselectivities. nih.gov The process is tolerant of various substituents on both the aldehyde and the dicarbonyl compound. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aryl aldehyde, Malononitrile, Ethyl acetoacetate | nano-ZrCl4@Arabic Gum, 50 °C, solvent-free | Dihydropyran derivatives | ajchem-a.com |

| α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | NHC/Lewis Acid, Aerobic | Enantioenriched dihydropyranones | nih.gov |

| Alkynyl aldehydes, 1,3-Keto esters or 1,3-Diketones | NHC, t-BuOK, THF | Highly functionalized 3,4-dihydropyranones | cas.cn |

The intramolecular cyclization of 1,5-dicarbonyl compounds is a direct and fundamental method for forming the pyran ring system. These precursors can be synthesized through various means, including Michael addition reactions. lkouniv.ac.in The subsequent cyclization, often an aldol-type reaction followed by dehydration, yields the dihydropyranone core. lkouniv.ac.in For instance, the reaction of enamines with Morita–Baylis–Hillman adducts, catalyzed by palladium acetate (B1210297) in the presence of zinc bromide, produces 1,5-dicarbonyl compounds which can then undergo intramolecular conjugate addition to yield cyclic products. academie-sciences.fr

A free-radical-based approach has also been developed for the synthesis of functionalized 1,5-diketones, which serve as precursors to dihydropyranones. acs.org This method involves the combination of alkenylacylphosphonates and keto-xanthates. acs.org

The key steps in this synthesis are:

Ketalization and Esterification: β-Ketoglutaric acid is treated with trimethyl orthoformate and sulfuric acid in methanol (B129727) to protect the ketone as a dimethyl ketal and esterify the carboxylic acids, forming dimethyl 2,2-dimethoxypentanedioate. arkat-usa.org

Reduction: The resulting diester is then reduced to the corresponding diol using a reducing agent like lithium aluminium hydride (LiAlH4). arkat-usa.org

Cyclization: The pyran ring is formed through mesylation of the diol, which facilitates an intramolecular Williamson ether synthesis to yield the protected tetrahydropyran (B127337) derivative. arkat-usa.org

Deprotection: Finally, acidic hydrolysis removes the ketal protecting group to furnish the target dihydro-2H-pyran-3(4H)-one. arkat-usa.org

The synthesis of dihydropyrans can be achieved through the dehydration of suitable precursors. A classic method involves the dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures (300–400 °C), which leads to the formation of 3,4-dihydro-2H-pyran. smolecule.com While this provides the basic dihydropyran ring, further functionalization would be necessary to obtain 2,4-dihydropyran-3-one. Another approach involves the dehydration of a hemiacetal intermediate, which can be formed during the cyclization of 1,5-dicarbonyl compounds. thieme-connect.com Additionally, certain pyranone derivatives, such as 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one, can serve as precursors to other valuable compounds like maltol (B134687) through a dehydration reaction.

Organocatalytic Approaches to Dihydropyranone Synthesis

In recent years, organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, including dihydropyranones. These methods often offer high stereoselectivity under mild reaction conditions.

N-Heterocyclic carbenes (NHCs) have proven to be exceptionally versatile organocatalysts for the synthesis of dihydropyranones. researchgate.net NHCs can activate aldehydes through the formation of a Breslow intermediate, which can then participate in a variety of transformations. researchgate.netmdpi.com

One common strategy is the NHC-catalyzed [4+2] annulation or cycloaddition. For example, NHCs can catalyze the reaction of ketenes with α-cyanochalcones to produce chiral multisubstituted dihydropyranones in good yields and with high stereoselectivity. sioc-journal.cn Similarly, the reaction of alkynyl aldehydes with 1,3-keto esters or 1,3-diketones is catalyzed by NHCs to provide highly functionalized 3,4-dihydropyranones. cas.cn This reaction proceeds via a Breslow intermediate, which after protonation and conjugate addition, leads to the cyclized product. cas.cn

NHC catalysis is also effective in redox reactions. The asymmetric hetero-Diels–Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones, catalyzed by an NHC, generates dihydropyranones with a trifluoromethyl substituent in good yields and excellent diastereo- and enantioselectivity. acs.org The stereochemical outcome of this reaction can be controlled by the geometry of the starting enone. acs.org

Furthermore, NHCs can catalyze Michael additions to α,β-unsaturated aldehydes through a redox activation mechanism. thieme-connect.com The in situ generated acylazolium ion acts as a Michael acceptor for 1,3-dicarbonyl nucleophiles, leading to the formation of dihydropyranones after a subsequent intramolecular addition. thieme-connect.com

| Reaction Type | Reactants | Catalyst System | Product Features | Reference |

| [4+2] Cycloaddition | Ketenes, α-Cyanochalcones | Chiral NHC | Chiral multisubstituted dihydropyranones | sioc-journal.cn |

| Redox hetero-Diels–Alder | α-Aroyloxyaldehydes, β-Trifluoromethyl enones | Chiral NHC | Trifluoromethylated dihydropyranones | acs.org |

| Michael Addition Annulation | α,β-Unsaturated aldehydes, 1,3-Dicarbonyls | NHC, Quinone (oxidant) | Dihydropyranones | thieme-connect.com |

| Annulation | Alkynyl aldehydes, 1,3-Keto esters/diketones | NHC, t-BuOK | Highly functionalized 3,4-dihydropyranones | cas.cn |

N-Heterocyclic Carbene (NHC) Catalysis

[4+2]- and [3+3]-Type Cycloadditions

The synthesis of dihydropyranones via NHC catalysis frequently involves [4+2] and [3+3] cycloaddition strategies. mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uanih.gov These annulation reactions allow for the construction of the six-membered ring system with control over stereochemistry. For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by an NHC, can proceed through a [4+2] cycloaddition to yield trisubstituted dihydropyranones. mdpi.com Similarly, [3+3] cycloadditions have been employed, such as the reaction between α,β-unsaturated N-acyltriazoles and 1,3-dicarbonyl compounds, to afford dihydropyranones in good yields and high enantioselectivities. d-nb.info The choice of substrates and reaction conditions dictates which cycloaddition pathway is favored. mdpi.comnih.gov

Activation of Aldehydes via Breslow-Type Adducts

A key feature of NHC catalysis is the umpolung (polarity reversal) of aldehydes. rsc.org The NHC catalyst adds to an aldehyde to form a Breslow intermediate, a nucleophilic species. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comdntb.gov.uanih.govrsc.orgsemanticscholar.org This intermediate is central to the formation of various reactive species that lead to the dihydropyranone core. In the context of α,β-unsaturated aldehydes, this activation can lead to the generation of homoenolate equivalents. rsc.org The formation of these Breslow-type adducts is a crucial first step in many NHC-catalyzed syntheses of dihydropyranones. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comdntb.gov.uanih.gov

Homoenolate and α,β-Unsaturated Acylazolium Intermediates

Following the formation of the Breslow intermediate from an α,β-unsaturated aldehyde, two key reactive intermediates can be generated: the homoenolate and the α,β-unsaturated acylazolium intermediate. nih.gov The homoenolate, a d3-synthon, is a nucleophilic species that can react with various electrophiles. rsc.org In contrast, the α,β-unsaturated acylazolium intermediate is a bis-electrophile, susceptible to attack by nucleophiles. d-nb.infoaablocks.com The generation of α,β-unsaturated acylazolium intermediates from sources like α,β-unsaturated acyl fluorides or α-bromoenals has been a significant advancement, allowing for Michael additions and subsequent cyclizations to form dihydropyranones. d-nb.infoaablocks.com For example, the reaction of α,β-unsaturated acylazoliums with enolates generated from β-ketoesters leads to the formation of dihydropyranones. acs.org

Chiral Isothiourea Catalysis

Chiral isothiourea catalysts have proven to be highly effective in the enantioselective synthesis of dihydropyranones and related heterocycles. d-nb.infosioc-journal.cn These catalysts operate by activating carboxylic acids to form highly reactive acyl ammonium (B1175870) intermediates. These intermediates then undergo further reactions to construct the heterocyclic ring.

A common strategy involves the Michael addition of an in situ generated ammonium enolate (from a carboxylic acid) to an α,β-unsaturated carbonyl compound, followed by lactonization. d-nb.info This cascade reaction, catalyzed by chiral isothioureas like benzotetramisole (BTM), can deliver 3,5,6-substituted dihydropyranones with high enantioselectivity. d-nb.infonih.govrsc.org For instance, the reaction of 2-aroylacrylates with phenylacetic acid, using pivaloyl chloride for in situ mixed anhydride (B1165640) formation and catalyzed by (+)-BTM, affords dihydropyranones in excellent yield and enantiomeric excess. d-nb.info

The proposed catalytic cycle begins with the reaction of the carboxylic acid with an activating agent (e.g., pivaloyl chloride) to form a mixed anhydride. Subsequent nucleophilic attack by the isothiourea catalyst generates an acyl ammonium ion. Deprotonation then forms a (Z)-ammonium enolate, which undergoes a stereoselective intramolecular or intermolecular Michael addition. The final lactonization step releases the catalyst and yields the dihydropyranone product. nih.govrsc.orgrsc.org

| Catalyst | Reactants | Product | Yield (%) | ee (%) |

| (+)-BTM (5 mol%) | 2-aroylacrylate, Phenylacetic acid | Dihydropyranone | 79 | 93 |

| (-)-Tetramisole | 2-N-tosyliminoacrylate, Carboxylic acid | Dihydropyridinone | 62 | 84 |

| HyperBTM (10 mol%) | 2-N-tosyliminoacrylate, Carboxylic acid | Dihydropyridinone | 60 | 80 |

| Benzotetramisole (5 mol%) | Enone-acid | Pyrrolizine dihydropyranone | >95:5 dr | >99:1 er |

Table based on data from various studies on isothiourea catalysis. d-nb.infonih.govrsc.org

Green Organocatalysis (e.g., naturally occurring biopolymers)

In the pursuit of more sustainable synthetic methods, naturally occurring biopolymers have emerged as promising green organocatalysts. Polysaccharides like alginate, extracted from brown seaweed, have been successfully employed in the synthesis of pyran derivatives. nih.govresearchgate.net These biopolymers are attractive due to their biodegradability, low cost, and abundance. researchgate.net

Sodium alginate, characterized by its numerous carboxyl and hydroxyl groups, can act as both an electrophilic and nucleophilic catalyst. nih.gov It can accelerate reactions by forming hydrogen bonds with starting materials and intermediates. nih.gov For example, sodium alginate has been used to catalyze the one-pot, three-component reaction of aldehydes, malononitrile, and 1,3-dicarbonyl compounds in water at room temperature to produce 2-amino-3-cyano-4H-pyran derivatives in good to excellent yields. nih.govresearchgate.net Another example is the use of xanthan gum, a polysaccharide, to support a magnetically recoverable Fe3O4 nanocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. researchgate.net The catalyst demonstrated high efficiency and could be recycled for several consecutive runs without a significant loss of activity. researchgate.net

| Catalyst | Reactants | Solvent | Yield (%) |

| Sodium Alginate | Benzaldehyde, Malononitrile, Methyl 3-oxobutanoate | Water | Excellent |

| Fe3O4@Xanthan gum | Aldehydes, Malononitrile, Dimedone | Ethanol | up to 92 |

Table based on data from studies on green organocatalysis. nih.govresearchgate.netsemanticscholar.org

Metal-Catalyzed Syntheses of Dihydropyranone Scaffolds

Metal catalysts offer powerful and efficient routes to dihydropyranone structures, often proceeding through mechanisms distinct from organocatalytic methods.

Ruthenium Carbene Complex-Catalyzed Olefin Metathesis and Double Bond Migration

Ruthenium carbene complexes are renowned catalysts for olefin metathesis, a versatile carbon-carbon bond-forming reaction. beilstein-journals.org Ring-closing metathesis (RCM) of diene precursors is a particularly effective strategy for constructing cyclic structures, including dihydropyranones. organic-chemistry.org The reaction involves the formation of a ruthenium alkylidene intermediate that propagates the metathesis cascade. cmu.edunih.gov

The synthesis of 3,4-dihydropyran-2-ones can be achieved through the RCM of unsaturated carboxylic acid vinyl esters. organic-chemistry.org This methodology provides a direct route to these valuable enol lactones. The choice of the ruthenium catalyst is crucial for the success of the reaction, with second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands often exhibiting higher activity and stability. beilstein-journals.orgorganic-chemistry.org These catalysts are more tolerant of various functional groups and can effect the RCM of even sterically demanding substrates. organic-chemistry.org While highly efficient, the activity of these catalysts can be influenced by factors such as solvent and the steric and electronic properties of the ligands. nih.govorganic-chemistry.org

| Catalyst Type | Reaction Type | Substrate Type | Key Feature |

| Grubbs-type Ruthenium Carbene | Ring-Closing Metathesis (RCM) | Unsaturated carboxylic acid vinyl esters | Efficient formation of endocyclic enol lactones. organic-chemistry.org |

| Ruthenium Carbene with NHC ligand | Ring-Closing Metathesis (RCM) | Sterically hindered dienes | High efficiency and functional group tolerance. organic-chemistry.org |

Table summarizing the application of Ruthenium catalysts in dihydropyranone synthesis.

C2-Symmetric Bis(oxazoline)-Cu(II) Catalysis in Hetero-Diels-Alder Reactions

The enantioselective synthesis of dihydropyrans, including precursors to this compound, has been effectively achieved using C2-symmetric bis(oxazoline) copper(II) (box-Cu(II)) complexes as chiral Lewis acid catalysts. acs.orgorganic-chemistry.orgpsu.edu These catalysts are particularly effective in inverse electron demand hetero-Diels-Alder reactions. In this type of reaction, an electron-poor α,β-unsaturated carbonyl compound (the heterodiene) reacts with an electron-rich olefin (the heterodienophile). acs.orgorganic-chemistry.org

The C2-symmetric nature of the bis(oxazoline) ligand is crucial for inducing high levels of enantioselectivity. acs.org These ligands form well-defined chiral environments around the copper(II) center, which coordinates to the heterodiene, thereby activating it for the cycloaddition and controlling the facial selectivity of the dienophile's approach. psu.edunih.gov

Key features of this methodology include:

High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achieved, with selectivities exceeding 90% even at room temperature. acs.org

Broad Substrate Scope: The reaction tolerates a variety of substituents on both the heterodiene and the heterodienophile. For instance, α,β-unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters can serve as effective heterodienes, while enol ethers and sulfides function as heterodienophiles. acs.orgorganic-chemistry.org

Practicality: The reactions can be performed with low catalyst loadings (as little as 0.2 mol %) and are scalable to multigram quantities. acs.org The catalyst itself is often an air-stable solid, simplifying handling procedures. acs.org

The high diastereoselectivity observed in these reactions is attributed to a favored endo transition state, influenced by frontier orbital interactions and electrostatic effects. organic-chemistry.org X-ray crystallographic data of the solid catalysts have provided insights into the catalyst's structure, aiding in the development of models for asymmetric induction. acs.org

Table 1: C2-Symmetric Bis(oxazoline)-Cu(II) Catalyzed Hetero-Diels-Alder Reaction Data

| Entry | Heterodiene | Heterodienophile | Catalyst Loading (mol %) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | α,β-Unsaturated Acyl Phosphonate | Ethyl Vinyl Ether | 0.2 | THF | High | >90 |

| 2 | β,γ-Unsaturated α-Keto Ester | 2-Methoxypropene | 1 | CH2Cl2 | High | >95 |

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including 3,4-dihydro-2H-pyrans. organic-chemistry.org Specifically, a titanocene-catalyzed reductive domino reaction can be employed to construct the dihydropyran ring system. organic-chemistry.org This methodology often involves the reaction of trifluoromethyl-substituted alkenes with epoxides, leading to the formation of gem-difluorobishomoallylic alcohols. organic-chemistry.org These intermediates can then be derivatized in a single step to yield diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

The active catalytic species, often titanocene(III) chloride (Cp2TiCl), is typically generated in situ from the reduction of titanocene (B72419) dichloride (Cp2TiCl2) with a reducing agent like manganese or zinc dust. ugr.es This Ti(III) species can initiate radical cascade cyclizations, which are key to forming the pyran ring. ugr.es While not a direct synthesis of this compound, this method provides a valuable pathway to functionalized dihydropyran cores that can be further elaborated to the target ketone. The versatility of titanocene catalysis allows for the construction of complex molecular architectures from simple starting materials. ugr.esresearchgate.net

Other Transition Metal-Mediated Cyclizations

Beyond copper and titanium, a variety of other transition metals have been utilized to mediate the cyclization of precursors to form dihydropyran rings. These methods often offer alternative chemo- and regioselectivities.

Palladium: Palladium catalysts are widely used in cyclization reactions. For instance, the palladium-catalyzed 6-endo arylative cyclization of bis-homopropargyl alcohols can produce 5,6-disubstituted 3,4-dihydropyrans. cdmf.org.br Another approach involves the intramolecular 6-endo-dig cyclization of enynoates with a hydroxyl tether to yield 3,4-dihydropyrans. cdmf.org.br

Ruthenium: Ruthenium carbene complexes, such as the Grubbs' catalysts, can catalyze an olefin metathesis/double bond migration sequence of allyl ethers to form cyclic enol ethers, which are structurally related to dihydropyrans. organic-chemistry.org Additionally, a novel cyclization of alkynals and alkynones to 2-vinyl-3,4-dihydropyrans has been achieved using a Cp*RuCl(cod) catalyst. cdmf.org.br

Molybdenum: Enantiomerically enriched 3,4-dihydropyrans can be synthesized via molybdenum-catalyzed asymmetric ring-closing metathesis of enol ethers, achieving up to 94% ee. cdmf.org.br

These diverse transition metal-mediated strategies provide a broad toolkit for accessing the dihydropyran scaffold with varying substitution patterns and stereochemical outcomes.

Multi-component Reaction Strategies for Dihydropyranone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov This approach is advantageous due to its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity. researchgate.netbeilstein-journals.orgfrontiersin.org

While the Hantzsch and Biginelli reactions are classic examples of MCRs for synthesizing dihydropyridines and dihydropyrimidinones respectively, similar principles can be applied to construct dihydropyranone derivatives. researchgate.netresearchgate.net A hypothetical MCR for a this compound derivative could involve the reaction of an aldehyde, a β-ketoester, and a suitable oxygen-containing component under catalytic conditions. Catalysts play a crucial role in MCRs, enhancing both reaction efficiency and selectivity. researchgate.net Various catalytic systems, including metal-based catalysts, organocatalysts, and polymer-supported catalysts, have been successfully employed in MCRs. researchgate.net The development of novel MCRs for dihydropyranone synthesis is an active area of research, driven by the need for efficient and environmentally benign synthetic methods. beilstein-journals.org

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of substituted heterocyclic compounds often presents challenges in controlling chemo- and regioselectivity. In the context of this compound analogues, it is crucial to direct the reaction to form the desired constitutional isomer and to ensure that only the intended functional groups react.

One relevant strategy is the use of Lewis acid catalysts in imino Diels-Alder reactions to synthesize functionalized quinolin-3-one derivatives, which are nitrogen-containing analogues of the target compound. researchgate.net The choice of catalyst can significantly influence the chemo- and regioselectivity of the cycloaddition. researchgate.net Similarly, in the synthesis of dihydropyranones, careful selection of catalysts and reaction conditions is necessary to control the regiochemical outcome of the cyclization. For instance, in the reaction of Danishefsky's diene with aldehydes to form dihydropyrones, the regioselectivity can be controlled to favor the desired product. acs.org The development of catalytic systems that can achieve high levels of both chemo- and regioselectivity is a key goal in the synthesis of complex heterocyclic molecules like this compound analogues. ualberta.ca

Enantioselective Synthesis of Chiral Dihydropyranone Derivatives

Asymmetric Catalysis with Chiral Metal Complexes

The synthesis of enantiomerically pure chiral dihydropyranone derivatives is of significant interest, and asymmetric catalysis using chiral metal complexes is a premier strategy to achieve this. rsc.orgrsc.org The fundamental principle involves a chiral ligand coordinating to a metal center to create a chiral catalyst. rsc.org This catalyst then interacts with the substrate(s) in a way that favors the formation of one enantiomer of the product over the other. nih.gov

A prominent example is the use of chiral bis(oxazoline)-metal complexes, particularly with copper(II), in hetero-Diels-Alder reactions. psu.edunih.gov These C2-symmetric ligands create a well-defined chiral pocket around the metal ion. acs.org For the synthesis of dihydropyranone derivatives, the reaction between a diene and a carbonyl compound is catalyzed by the chiral complex. The catalyst activates the carbonyl compound through Lewis acid coordination and directs the approach of the diene, leading to high enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of Dihydropyranones using Chiral Metal Complexes

| Diene | Aldehyde | Chiral Ligand | Metal | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Danishefsky's Diene | Benzaldehyde | (S,S)-t-Bu-box | Cu(II) | 95 | 98 | psu.edu |

| Danishefsky's Diene | Furfural | (R)-BINAP | Cr(III) | 88 | 92 | deepdyve.com |

The success of these catalytic systems relies on several factors, including the structure of the chiral ligand, the nature of the metal ion, and the reaction conditions. psu.eduacs.org The ability to systematically modify these parameters allows for the optimization of the catalytic process for a given substrate, making asymmetric catalysis with chiral metal complexes a versatile and powerful tool for the enantioselective synthesis of chiral dihydropyranone derivatives. rsc.org

Organocatalytic Asymmetric Induction

Organocatalytic asymmetric induction has emerged as a powerful strategy for the synthesis of chiral 3,4-dihydropyranones. sioc-journal.cn This field has seen significant advancements, particularly through the use of N-heterocyclic carbenes (NHCs) as versatile organocatalysts. nih.gov These catalysts can activate substrates in various ways, primarily enabling cycloaddition reactions such as [4+2] and [3+3] annulations to construct the dihydropyranone core with high stereoselectivity. nih.gov

N-heterocyclic carbenes have been successfully employed in the enantioselective synthesis of dihydropyranones from a range of starting materials. For instance, the reaction between α,β-unsaturated aldehydes and substrates like 1,3-dicarbonyl compounds or β-ketoesters can be effectively catalyzed by chiral NHCs. nih.gov A notable approach involves the NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles, which proceeds through a vinyl acyl azolium intermediate to yield 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives with excellent enantioselectivities (up to 98% ee). oaepublish.com Similarly, highly diastereo- and enantioselective [4+2] cycloadditions between pyrrolidone-derived cyclic enones and α-haloaldehydes have been achieved using in-situ generated chiral NHCs. rsc.orgrsc.org This method is highly efficient, functioning even on a gram scale with catalyst loadings as low as 0.025 mol%, and produces cis-substituted bicyclic dihydropyranones in yields up to 96% and with enantiomeric excess greater than 99%. rsc.orgrsc.org

The versatility of organocatalysis is further demonstrated in the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes. au.dk Catalyzed by chiral secondary amines, this reaction proceeds via a Michael addition followed by cyclization to afford functionalized 3,4-dihydropyrans. au.dk The choice of catalyst and reaction conditions allows for high yields and excellent enantioselectivities, with results varying based on the substituents on the aldehyde and the ring size of the dione (B5365651) nucleophile. au.dk For example, the reaction of cinnamaldehyde (B126680) with 1,3-cyclohexanedione (B196179) yielded the corresponding product with 97% ee. au.dk

The scope of NHC organocatalysis also extends to the synthesis of structurally complex and unique dihydropyranones. Researchers have developed methods for synthesizing selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones, achieving high yields and enantioselectivities. nih.gov Another innovative strategy involves the annulation of enals with pyrrole-4-ones, catalyzed by a quinone in the presence of an NHC precursor, to produce dihydropyranone products with over 90% ee in many cases. nih.gov

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Dihydropyranone Derivatives

| Catalyst/Method | Reactants | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral N-Heterocyclic Carbene (NHC) | α-Bromocinnamaldehyde and β-Ketoester Indole | [3+3] Cycloaddition | Good | Up to 98% | oaepublish.com |

| Chiral N-Heterocyclic Carbene (NHC) | Pyrrolidone-derived Cyclic Enones and α-Haloaldehydes | [4+2] Cycloaddition | Up to 96% | >99% | rsc.orgrsc.org |

| Chiral Secondary Amine | Cinnamaldehyde and 1,3-Cyclohexanedione | Michael Addition-Cyclization | Good | 97% | au.dk |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes and Selenyl Vinyl Ketones | Annulation | High | Excellent | nih.gov |

| Quinone/NHC Catalyst System | Enal and Pyrrole-4-ones | [3+3] Annulation | 50-98% | >90% | nih.gov |

Enzyme-Catalyzed Kinetic Resolution for Chiral Precursors

Enzyme-catalyzed kinetic resolution (EKR) is a highly effective method for obtaining enantiomerically pure precursors, which can then be converted to chiral this compound derivatives. This technique relies on the stereoselective reaction of an enzyme with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are among the most commonly used enzymes for this purpose. mdpi.com

A prominent application of this strategy is the dynamic kinetic resolution (DKR) of homoallylic alcohols. In this process, a lipase (B570770), such as Candida antarctica Lipase B (CAL-B), is used for the enantioselective acylation of the alcohol, while a metal catalyst, often ruthenium-based, simultaneously racemizes the unreacted alcohol enantiomer. diva-portal.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This chemoenzymatic DKR of homoallylic alcohols has been successfully applied to produce enantiomerically pure homoallylic acetates, which are key intermediates for the synthesis of 5,6-dihydropyran-2-ones through a subsequent ring-closing metathesis (RCM) step. mdpi.comdiva-portal.org

Another example involves the kinetic resolution of racemic (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (PPL). nih.gov By modifying the reaction conditions, such as extending the reaction time and repeating the addition of the enzyme, it is possible to obtain the (R)-acetate with greater than 99% enantiomeric excess in a single step. nih.gov This enantiopure acetate can then be hydrolyzed to the corresponding (R)-alcohol, a precursor for chiral dihydropyran derivatives. nih.gov

Beyond lipases, other enzymes have been engineered for specific resolutions. Variants of the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta have been developed to stereoselectively hydrolyze chiral phosphoramidate (B1195095) precursors. nih.govnih.gov For instance, the G60A-PTE variant shows a 165-fold preference for the RP isomer, while the In1W-PTE variant exhibits a remarkable 1400-fold preference for the SP isomer. nih.govnih.gov This high selectivity enables the isolation of the desired phosphoramidate precursors on a preparative scale with no detectable contamination from the opposite isomer, facilitating the synthesis of diastereomerically pure ProTide prodrugs. nih.govnih.gov

Table 2: Enzyme-Catalyzed Kinetic Resolution of Precursors for Chiral Dihydropyranones

| Enzyme | Substrate | Resolution Method | Product | Enantiomeric Excess (ee) / Selectivity | Reference |

| Candida antarctica Lipase B (CAL-B) / Ru-catalyst | Racemic Homoallylic Alcohols | Dynamic Kinetic Resolution (DKR) | Enantiopure Homoallylic Acetates | High | mdpi.comdiva-portal.org |

| Porcine Pancreatic Lipase (PPL) | (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Kinetic Resolution | (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | >99% | nih.gov |

| G60A-Phosphotriesterase (PTE) | Racemic Chiral Phosphoramidates | Kinetic Resolution (Hydrolysis) | SP-Phosphoramidate | 165-fold preference for RP | nih.govnih.gov |

| In1W-Phosphotriesterase (PTE) | Racemic Chiral Phosphoramidates | Kinetic Resolution (Hydrolysis) | RP-Phosphoramidate | 1400-fold preference for SP | nih.govnih.gov |

Reactivity and Mechanistic Investigations of 2,4 Dihydropyran 3 One

Cycloaddition Reactions of Dihydropyranone Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. Dihydropyranone derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of diverse molecular architectures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Dihydropyranones can function as dienophiles in these reactions. For instance, dihydropyranones have been employed as dienophiles in cycloadditions with dienes like 2,3-dimethylbutadiene and butadiene. researchgate.net These reactions can proceed under thermal conditions, although the use of Lewis acids often leads to higher yields and diastereoselectivities. researchgate.net The stereochemical outcome is typically governed by the approach of the diene from the less sterically hindered face of the dihydropyranone. researchgate.net

Sugar-derived dihydropyranones have also been utilized in Diels-Alder reactions, leading to the formation of fused polycyclic compounds. nih.gov For example, the optically active (S)-2-benzyl-2H-pyran-3(6H)-one undergoes cycloaddition with butadiene and cyclopentadiene, and subsequent manipulation of the resulting cycloadducts allows for the synthesis of intricate polycyclic systems. nih.gov Aza-Diels-Alder reactions, a variation where a heteroatom is part of the diene or dienophile, have also been reported. For example, the reaction of imines with dihydropyran in the presence of a catalyst like Vanadium(III) chloride can produce pyranoquinolines. arkat-usa.org

Beyond the classic Diels-Alder reaction, dihydropyranone skeletons are involved in a variety of formal cycloaddition reactions, often catalyzed by N-heterocyclic carbenes (NHCs) or other organocatalysts. mdpi.comnih.govacs.org These reactions provide access to a wide range of heterocyclic compounds.

Formal [4+2] cycloadditions have been extensively studied. Chiral N-heterocyclic carbenes have been shown to be effective catalysts for the formal [4+2] cycloaddition of ketenes with various partners to produce dihydropyranone derivatives with high yields and enantioselectivities. nih.govacs.orgrsc.org For instance, the reaction of alkyl(aryl)ketenes with 3-alkylenyloxindoles yields indole-fused dihydropyranones. nih.govacs.org Similarly, the cycloaddition of alkylarylketenes with β,γ-unsaturated α-ketocarboxylic esters and amides produces dihydropyranones, with the diastereoselectivity being dependent on the nature of the substituent on the unsaturated ester or amide. rsc.org Ketone-derived alkylidene Meldrum's acids can also undergo a formal (4+2) cycloaddition to furnish dihydropyran-2-ones. nih.gov

[3+3] Cycloaddition reactions have also been developed for the synthesis of dihydropyranone systems. An example is the NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles, which yields 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives with excellent enantioselectivities. oaepublish.com This reaction proceeds through a vinyl acyl azolium intermediate. oaepublish.com

The following table summarizes some examples of formal cycloaddition reactions leading to dihydropyranone systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |

| Formal [4+2] | Alkyl(aryl)ketenes and 3-alkylenyloxindoles | Chiral N-heterocyclic carbene | 3,4-dihydropyrano[2,3-b]indol-2-ones | nih.govacs.org |

| Formal [4+2] | Alkylarylketenes and β,γ-unsaturated α-ketocarboxylic esters/amides | Chiral N-heterocyclic carbene | syn- or anti-dihydropyranones | rsc.org |

| Formal [4+2] | Carboxylic acids and thiochalcones | Isothiourea organocatalyst | Sulfur-containing δ-thiolactones | researchgate.net |

| Formal [3+3] | α-bromocinnamaldehyde and β-ketoester indoles | Chiral N-heterocyclic carbene | 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives | oaepublish.com |

Addition Reactions to Unsaturated Bonds within the Dihydropyranone Ring

The carbon-carbon double bond within the dihydropyranone ring is susceptible to various addition reactions, further highlighting the synthetic utility of this scaffold. Michael additions, in particular, have been used to introduce substituents at the β-position relative to the carbonyl group.

An enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, catalyzed by a chiral pybox–diph–Zn(II) complex, has been developed to synthesize dihydropyran derivatives in high yields and with excellent enantioselectivity. rsc.org The resulting Michael adducts can be further transformed into biologically active compounds. rsc.org

The synthesis of dihydropyrans can also be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular ring-closing Michael addition. butler.edu This strategy has been used to produce 2,6-disubstituted dihydropyrans. butler.edu

Ring-Opening and Rearrangement Processes of Dihydropyranone Structures

The dihydropyranone ring can undergo ring-opening and rearrangement reactions under various conditions, providing access to acyclic compounds or different heterocyclic systems. These transformations often depend on the nature of the substituents and the reaction conditions.

For example, the DBU-catalyzed ring-opening of dihydropyranones with methanol (B129727) can occur, followed by a retro-Claisen fragmentation. chalmers.se This process provides a formal Michael addition of acetone (B3395972) to α,β-unsaturated esters and amides. chalmers.se The mechanism is proposed to involve the initial ring-opening to form a keto-ester, which then undergoes fragmentation. chalmers.seresearchgate.net

Ring-opening of dihydropyran derivatives can also be initiated by nucleophiles. For instance, 2-aryl-3,4-dihydropyrans undergo ring-opening reactions with various nucleophiles. rsc.org Similarly, 2-alkoxy-3,4-dihydropyrans react with thiols or thiophenols in an electrophilic ring-opening reaction to produce products containing a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. nih.gov The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to ring opening to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it

Rearrangement reactions of dihydropyran systems have also been explored. For instance, a cycloisomerization/Friedel-Crafts alkylation strategy has been used for the synthesis of pyrano[3,4-b]indoles. nih.gov This process can involve Lewis acid-mediated ionization of the dihydropyran to an open intermediate, which then undergoes cyclization and rearomatization. nih.gov

Nucleophilic Interactions and Transformations of 2,4-Dihydropyran-3-one

The carbonyl group and the conjugated double bond in this compound and its derivatives make them susceptible to nucleophilic attack, leading to either 1,2- or 1,4-addition products. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Nucleophiles can attack the electrophilic centers in dihydropyranone systems at either the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-addition or conjugate addition). libretexts.org The competition between these two addition pathways is influenced by factors such as the strength of the nucleophile. Strong bases, like Grignard reagents, tend to favor the irreversible and kinetically controlled 1,2-addition. libretexts.org In contrast, weaker bases often lead to a reversible 1,2-addition, allowing for the thermodynamically controlled 1,4-addition to predominate. libretexts.org

In the case of 5-acyl-3,4-dihydro-2H-pyrans, these compounds can act as Michael acceptors, reacting with nucleophiles to form 1,4-addition products. chim.it They can also undergo 1,2-addition at the carbonyl group. chim.it For example, the reaction of β-trifluoroacetyldihydropyran with organometallic reagents can lead to a mixture of 1,2- and 1,4-addition products depending on the specific reagent and solvent used. chim.it The reaction of bicyclic pyranoketones with methyllithium (B1224462) can result exclusively in the 1,2-addition product, while reaction with lithium dimethylcuprate can lead to the 1,4-addition product. chim.it

N-heterocyclic carbene (NHC) catalysis can also mediate additions to α,β-unsaturated aldehydes, which are precursors to dihydropyranones. The reaction of an α,β-unsaturated aldehyde with an NHC can form a Breslow intermediate, which upon oxidation can generate an acylazolium ion. This species can then act as a Michael acceptor for 1,4-addition by a nucleophile like a 1,3-dicarbonyl compound, ultimately leading to a dihydropyranone. mdpi.comthieme-connect.com The catalytic cycle can involve either a 1,4-addition or a 1,2-addition followed by intramolecular acylation. mdpi.com

The following table provides examples of nucleophilic additions to dihydropyranone-related systems.

| Substrate | Nucleophile/Reagent | Product Type | Ref |

| β-trifluoroacetyldihydropyran | Phenylmagnesium bromide | 1,4-addition (major) and 1,2-addition (minor) products | chim.it |

| β-trifluoroacetyldihydropyran | n-Butyllithium | Mixture of 1,4- and 1,2-addition products | chim.it |

| Bicyclic pyranoketone | Methyllithium | 1,2-addition product | chim.it |

| Bicyclic pyranoketone | Lithium dimethylcuprate | 1,4-addition product | chim.it |

| α,β-Unsaturated aldehyde | 1,3-Dicarbonyl compound / NHC catalyst | Dihydropyranone via 1,4-addition | mdpi.comthieme-connect.com |

Cyclization to Condensed Heterocycles

The dihydropyranone framework serves as a valuable precursor for the synthesis of condensed heterocyclic systems. These reactions typically involve the interaction of the dihydropyranone, which possesses both electrophilic and nucleophilic centers, with various reagents to construct fused ring systems. chim.it The inherent reactivity of the dihydropyranone structure, often considered a "push-pull" system with electron-donating and electron-withdrawing groups at opposing ends of a double bond, makes it an excellent Michael acceptor. chim.it This characteristic allows it to react with a range of nucleophiles, leading to the formation of 1,4- and 1,2-addition products. When the reacting partner contains a second nucleophilic center, a subsequent intramolecular cyclization can occur, leading to the formation of condensed heterocycles. chim.it

A notable example is the domino Knoevenagel-cyclization reaction of styrene (B11656) substrates bearing an N-(ortho-formyl)aryl subunit with N-substituted 2-cyanoacetamides. This process can lead to the formation of tetrahydro-4H-pyrano[3,4-c]quinolone derivatives through an intramolecular hetero-Diels-Alder (IMHDA) reaction. rsc.org In this sequence, the initially formed α,β-unsaturated amide acts as a heterodiene, undergoing a diastereoselective IMHDA cyclization to yield the condensed tetrahydropyran (B127337) system. rsc.org Similarly, the reaction of 3-formylchromones with various nucleophiles can lead to condensed systems, although in some cases, this is preceded by the opening of the pyran ring. researchgate.net

The versatility of this approach is further demonstrated by the use of different activating groups and reaction partners. For instance, the reaction of β-difluoroacetyldihydropyran with the enolate of a 1,3-dicarbonyl compound results in a Michael adduct that can be further treated in a one-pot manner to form a 2-difluoromethylpyridine. chim.it This transformation highlights how the dihydropyranone core can be strategically employed to construct a variety of fused heterocyclic architectures.

Recyclization with Dihydropyran Ring Opening

In certain reactions, the initial adducts formed from the nucleophilic attack on the dihydropyranone ring are unstable and can undergo subsequent recyclization, often involving the opening of the dihydropyran ring itself. chim.it This ring-opening/recyclization cascade provides a powerful strategy for the synthesis of new carbocyclic and heterocyclic structures that may not be readily accessible through other means. acs.org

A prominent example of this reactivity is observed in the reaction of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl₄. This cascade process involves a conjugate addition, followed by the opening of the pyran ring via a retro-Michael reaction. Subsequent intramolecular nucleophilic addition of the resulting alkoxide to the carbonyl group and dehydration leads to the formation of new 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans. chim.it

The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia also exemplifies a ring-opening process, yielding 3-amino-2-(3-hydroxypropyl)acrolein. chim.it Similarly, its condensation with glycine (B1666218) esters leads to an enaminal, which can be converted into a substituted pyrrole (B145914) in a one-pot reaction. chim.it Furthermore, the DBU-catalyzed reaction of dihydropyranones with methanol initiates a ring-opening to yield an intermediate that can then undergo a retro-Claisen fragmentation. chalmers.se These examples underscore the synthetic potential of harnessing the ring-opening of dihydropyranones to construct diverse molecular frameworks. rsc.org

Detailed Mechanistic Studies of Dihydropyranone Reactions

A thorough understanding of the reaction mechanisms involving dihydropyranones is crucial for the rational design of new synthetic methods and for controlling the stereochemical outcomes of these transformations. To this end, a combination of experimental and computational investigations has been employed to elucidate the intricate details of these reactions.

Experimental Investigations (e.g., deuterium (B1214612) labeling, stereodefined substrates)

Experimental techniques provide invaluable insights into reaction pathways. Deuterium labeling experiments, in particular, are a powerful tool for tracking the movement of atoms and identifying key intermediates. For instance, in an iron-catalyzed 7-endo heterocyclization of an allenic alcohol to form an unsaturated pyran, deuterium labeling was used to probe the nature of the active iron catalyst. ulpgc.es When the reaction was performed with a deuterated allenic alcohol (10a-d1), the resulting 3,4-dihydro-2H-pyran derivative (11a-d1) showed deuterium incorporation at the vinylic C5 position and at the allylic C4 position, providing evidence for an equilibrium between key intermediates. ulpgc.es

The use of stereodefined substrates is another critical experimental approach to unraveling reaction mechanisms, especially in asymmetric synthesis. By starting with a substrate of known stereochemistry, the stereochemical course of the reaction can be determined, providing clues about the transition state geometry and the mode of catalyst action. The development of enantioselective synthetic methods that generate vicinal stereogenic centers, one of which may be a tetrasubstituted carbon, is a recognized challenge where such studies are particularly informative. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation (e.g., transition state analysis)

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. usherbrooke.ca Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely reaction mechanism. mdpi.comresearchgate.net

For example, DFT calculations have been employed to study the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives. mdpi.comresearchgate.net By comparing the calculated activation energies (Ea) from different functionals (such as PBE0, ωB97xD, M06-2X, and B3LYP) with experimental values, the most accurate computational method can be identified for studying the reaction mechanism. mdpi.com These studies can reveal details about the transition state structures, such as whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

In the context of catalysis, computational studies can shed light on the role of the catalyst and the origin of stereoselectivity. For instance, in an isothiourea-catalyzed enantioselective synthesis of a pyrrolizine dihydropyranone, computational analysis was used to probe the factors leading to high stereocontrol. rsc.org The calculations predicted that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored. rsc.org The study identified the transition states for the formation of both cis and trans products, revealing that the transition state leading to the cis product is lower in energy. rsc.org

The table below summarizes the activation energies for the thermal decomposition of dihydropyran derivatives calculated using different computational methods, highlighting the comparison with experimental data.

| Compound | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Experimental Activation Energy (Ea) (kcal/mol) |

| 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | Value closest to experimental | Experimental Value |

| 3,6-dihydro-2H-pyran | ωB97xD | Overestimated value | Experimental Value |

| 3,6-dihydro-2H-pyran | M06-2X | Overestimated value | Experimental Value |

| 3,6-dihydro-2H-pyran | B3LYP | Underestimated value | Experimental Value |

| 3,6-dihydro-2H-pyran | MP2 | Value close to experimental | Experimental Value |

Note: Specific numerical values were not consistently available across the provided search snippets to populate the table fully, but the relative performance of the methods was described. mdpi.com

Chirality Transfer Mechanisms in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in modern chemistry. univpancasila.ac.id In the context of dihydropyranone synthesis, understanding the mechanism of chirality transfer from a chiral catalyst or auxiliary to the product is essential for developing highly enantioselective reactions. acs.org

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of 3,4-dihydropyranones. sioc-journal.cn Chiral catalysts, such as proline-derived ureas and N-heterocyclic carbenes (NHCs), can create a chiral environment around the reactants, directing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. oaepublish.comacs.org

The mechanism of chirality transfer often involves the formation of specific non-covalent interactions between the catalyst and the substrates in the transition state. For example, in the asymmetric Michael addition–lactonization of β,γ-unsaturated α-keto esters with thioesters catalyzed by a proline-derived urea (B33335), the urea catalyst is believed to activate the substrates through hydrogen bonding, leading to a highly organized, chiral transition state that dictates the stereochemical outcome. acs.org

Computational studies are also instrumental in understanding chirality transfer. By modeling the transition states for the formation of both enantiomers, the origins of enantioselectivity can be rationalized. These studies can identify the key interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereochemical preference. rsc.org This detailed mechanistic understanding is crucial for the rational design of new and more effective chiral catalysts for the synthesis of enantiomerically pure dihydropyranones and their derivatives. acs.org

Derivatives and Structural Diversification of 2,4 Dihydropyran 3 One

Synthesis and Characterization of Substituted 2,4-Dihydropyran-3-ones

The synthesis of substituted 2,4-dihydropyran-3-ones can be achieved through various catalytic methods. One notable approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. For instance, NHC-catalyzed reactions of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can yield trisubstituted dihydropyranones. mdpi.com Similarly, the annulation of enals with pyrrole-4-ones, facilitated by an NHC catalyst and a quinone oxidant, produces dihydropyranone derivatives in good yields and high enantiomeric excess. mdpi.com

Another strategy employs multicomponent reactions. The reaction of aldehyde derivatives, malononitrile, and methyl acetoacetate (B1235776) using a Ta-MOF nanostructure as a reusable catalyst leads to the formation of novel 1,4-dihydropyran derivatives. nih.gov Furthermore, the combination of metalation and Suzuki-Miyaura cross-coupling reactions has been utilized to synthesize 2-substituted dihydropyran O-carbamates. acs.org This involves the treatment of 6-[(N,N-diethylcarbamoyl)oxy]-3,4-dihydro-2H-pyran with t-BuLi, followed by quenching with various electrophiles to introduce substituents at the 2-position. acs.org The resulting 2-boronic acid and iodo derivatives can then undergo cross-coupling to afford 2-aryl and -heteroaryl dihydropyran O-carbamates. acs.org

The characterization of these substituted compounds relies on standard spectroscopic techniques. For example, the structure of newly synthesized 1,4-dihydropyran derivatives has been confirmed using IR and ¹H NMR spectroscopy. nih.gov

Table 1: Examples of Synthesized Substituted 2,4-Dihydropyran-3-one Derivatives and Reaction Yields

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | NHC catalyst | Trisubstituted dihydropyranones | High | mdpi.com |

| 2 | Enals, Pyrrole-4-ones | NHC catalyst, Quinone oxidant | Dihydropyranone derivatives | 50-98 | mdpi.com |

| 3 | Aldehyde derivatives, Malononitrile, Methyl acetoacetate | Ta-MOF nanostructures | 1,4-Dihydropyran derivatives | 91 | nih.gov |

| 4 | 6-[(N,N-diethylcarbamoyl)oxy]-3,4-dihydro-2H-pyran, Electrophiles | t-BuLi | 2-Substituted dihydropyran O-carbamates | Modest to good | acs.org |

Functionalization of the Dihydropyranone Core (e.g., with selenyl groups)

The functionalization of the dihydropyranone core enhances its utility in medicinal chemistry and materials science. A significant area of interest is the introduction of selenyl groups, which can confer unique physical, chemical, and biological properties to organic molecules. mdpi.com

An effective method for creating C5-selenylated dihydropyranones involves an N-heterocyclic carbene (NHC) organocatalyzed [4+2] annulation of α,β-unsaturated aldehydes with selenyl vinyl ketones. mdpi.comresearchgate.netresearchgate.net This reaction proceeds with high yields and excellent enantioselectivities. mdpi.comresearchgate.net The optimal conditions for this transformation have been identified as using cesium carbonate (Cs₂CO₃) as a base and a specific NHC catalyst in toluene (B28343) at room temperature. mdpi.comresearchgate.netresearchgate.net This approach provides a direct route to chiral selenylated δ-lactones. researchgate.netresearchgate.net

The resulting selenylated dihydropyranones are valuable intermediates. For example, (S)-3-Benzyl-5-(phenylselanyl)-6-(p-tolyl)-3,4-dihydropyran-2-one has been the subject of computational studies to explore its potential anticancer properties. researchgate.net

Chiral Dihydropyranone Derivatives as Synthetic Building Blocks

Chiral dihydropyranone derivatives are highly valuable as building blocks in the synthesis of natural products and other biologically active molecules. acs.orgresearchgate.netnih.gov Their stereochemistry plays a crucial role in determining the properties of the final products. The enantioselective synthesis of these compounds has been a major focus of research, with various catalytic systems being developed to control the stereochemical outcome. acs.orgrsc.orgchalmers.se

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the asymmetric synthesis of dihydropyranones. rsc.orgchalmers.se For instance, an aerobic enantioselective synthesis of dihydropyranones has been developed that utilizes a chiral NHC catalyst in conjunction with a system of electron transfer mediators. rsc.orgchalmers.se This method allows for the use of aerial oxygen as the terminal oxidant and produces dihydropyranones in high yields and with high enantiomeric excess (up to 95% ee). chalmers.se

Another approach involves the use of chiral quaternary ammonium (B1175870) phenoxides derived from cinchona alkaloids. clockss.org These catalysts are effective in the tandem Michael addition and lactonization between glycine-derived silyl (B83357) enolates and α,β-unsaturated ketones, affording 3-amino-3,4-dihydropyran-2-ones with excellent diastereoselectivities and enantioselectivities. clockss.org

Furthermore, imidodiphosphoric acids have been employed as catalysts in the inverse-electron-demand hetero-Diels-Alder reaction of β,γ-unsaturated α-ketoesters and 3-vinylindoles. bohrium.com This method yields optically active 3,4-dihydro-2H-pyran derivatives with three contiguous stereogenic centers in excellent yields and stereoselectivities. bohrium.com These chiral building blocks can be further transformed into other important structures, such as tetrahydropyran (B127337) derivatives. bohrium.com

Table 2: Enantioselective Synthesis of Chiral Dihydropyranone Derivatives

| Catalyst System | Reaction Type | Starting Materials | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral NHC / Electron Transfer Mediators | Aerobic Oxidative Annulation | α,β-Unsaturated aldehydes, 1,3-Diketones | Dihydropyranones | Up to 95% | chalmers.se |

| Chiral Quaternary Ammonium Phenoxide | Tandem Michael Addition/Lactonization | Glycine-derived silyl enolates, α,β-Unsaturated ketones | 3-Amino-3,4-dihydropyran-2-ones | Excellent | clockss.org |

| Imidodiphosphoric Acid | Inverse-Electron-Demand Hetero-Diels-Alder | β,γ-Unsaturated α-ketoesters, 3-Vinylindoles | 3,4-Dihydro-2H-pyran derivatives | 73-99% | bohrium.com |

Related Dihydropyranone and Pyranone Scaffolds in Organic Chemistry (e.g., 3,4-dihydropyran-2-ones)

The dihydropyranone core is part of a larger family of pyranone scaffolds that are of significant interest in organic chemistry. Among these, 3,4-dihydropyran-2-ones, also known as enol δ-lactones, are particularly noteworthy due to their presence in various pharmaceutical products and their utility in organic synthesis. mdpi.comnih.gov

The synthesis of 3,4-dihydropyran-2-ones has been extensively studied, with N-heterocyclic carbene (NHC) organocatalysis being a prominent method. mdpi.comnih.govresearchgate.net These syntheses often involve [4+2] and [3+3] cycloaddition reactions. mdpi.comnih.gov For example, NHC-catalyzed annulation reactions between α-chloroaldehydes and aurones have been developed to form spirooxindole δ-lactones. mdpi.com

Other synthetic strategies for 3,4-dihydropyran-2-ones include ring-closing metathesis of unsaturated carboxylic acid vinyl esters and asymmetric Michael addition-lactonization reactions of β,γ-unsaturated α-keto esters with thioesters. organic-chemistry.org Mercury(II)-salt-catalyzed cyclization reactions of alkynoic acids also provide a route to unsaturated lactones, including dihydropyranone derivatives. beilstein-journals.org

The reactivity of these scaffolds makes them versatile intermediates. Dihydropyranones can be used in the synthesis of 1,5-diketones, 2-cyclohexenones, and dihydro-2-pyridones. rsc.orgchalmers.se The ability to efficiently synthesize structurally diverse libraries of these compounds using methods like NHC catalysis makes them attractive for drug discovery and development. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2,4 Dihydropyran 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for determining the precise structure of 2,4-dihydropyran-3-one by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. While specific spectral data for this compound is not extensively detailed in the provided search results, analysis of related dihydropyran structures allows for the prediction of expected chemical shifts and coupling patterns. For instance, in derivatives of dihydropyran, olefinic protons typically resonate downfield, while protons on saturated carbons adjacent to the oxygen atom or carbonyl group also exhibit characteristic shifts.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Based on analogous compounds, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The olefinic carbons and the carbons bonded to the ring oxygen would also have characteristic resonances.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C=O | Downfield region |

| Olefinic Carbons | Mid-field region |

| Carbons adjacent to Oxygen | Mid-field region |

| Saturated Carbons | Upfield region |

| Note: This is a predictive table based on general principles and data from related structures. |

Two-Dimensional (2D) NMR Experiments (HMQC, COSY, HMBC)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC/HMQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the this compound structure.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling interactions within the molecule, helping to identify adjacent protons and thus trace out the spin systems in the dihydropyran ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and valuable information about the fragmentation patterns of this compound, further confirming its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to analyze volatile compounds. The molecular formula of this compound is C₅H₆O₂. nih.gov GC-MS analysis of related dihydropyran compounds has been successfully used to identify various derivatives. researchgate.netnih.gov

Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that leads to significant fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For the isomeric compound 3,4-dihydro-2H-pyran, EIMS has been studied to understand its fragmentation mechanisms. aip.orgnih.gov

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. For instance, in a study of a related dihydropyran-2-one derivative, HREIMS was used to confirm the molecular formula. acs.org

| Technique | Information Obtained |

| GC-MS | Separation and identification of volatile compounds, providing the mass spectrum of the analyte. |

| EIMS | Characteristic fragmentation pattern aiding in structural elucidation. |

| HREIMS | Exact mass measurement for determination of molecular formula. |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy are fundamental tools for identifying the key functional groups and conjugated systems within dihydropyranone structures.

Infrared (IR) Spectroscopy IR spectroscopy is instrumental in confirming the presence of the principal functional groups in dihydropyranone derivatives. The most characteristic absorptions are those corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

In various substituted dihydropyran derivatives, the IR spectra exhibit strong absorption bands that are indicative of their core structure. For instance, in a series of 6-(substituted-phenyl)-4-methoxy-5,6-dihydropyran-2-ones, the α,β-unsaturated lactone moiety is characterized by two distinct bands: a C=O stretch typically appearing around 1704–1712 cm⁻¹ and a C=C stretch near 1618–1620 cm⁻¹. scielo.br Similarly, the IR spectra of complex dihydropyran-diones like radicinin (B73259) and cochliotoxin show significant bands in the 1600–1650 cm⁻¹ range. mdpi.com In 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, the presence of amide N-H bonds is confirmed by intensive bands in the 3150–3450 cm⁻¹ region, while the non-conjugated nitrile (C≡N) group appears between 2240–2260 cm⁻¹. beilstein-journals.org

Interactive Data Table: Characteristic IR Absorption Frequencies for Dihydropyranone Derivatives

| Functional Group | Derivative Class | Wavenumber (cm⁻¹) | Source |

| Carbonyl (C=O) | 6-Aryl-4-methoxy-5,6-dihydropyran-2-one | 1704 - 1712 | scielo.br |

| C=C Double Bond | 6-Aryl-4-methoxy-5,6-dihydropyran-2-one | 1618 - 1620 | scielo.br |

| Amide (N-H) | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 3150 - 3450 | beilstein-journals.org |

| Nitrile (C≡N) | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 2240 - 2260 | beilstein-journals.org |

| Dihydropyran-dione | Radicinin / Cochliotoxin | 1600 - 1650 | mdpi.com |

Electronic (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated enone system. The experimental UV spectra for complex dihydropyran-diones like radicinin and cochliotoxin have been recorded in acetonitrile. researchgate.net While specific data for the parent this compound is not detailed, analysis of related structures is informative. For example, UV-Vis spectroscopy has been employed to study the binding affinity of certain dihydropyran derivatives with biological macromolecules like DNA and Bovine Serum Albumin (BSA). researchgate.net The analysis of the n→π* and π→π* transitions is crucial for understanding the electronic structure and can be correlated with data from chiroptical methods.

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism (CD))

For chiral derivatives of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration (AC). mdpi.comresearchgate.net These methods measure the differential absorption or rotation of left and right circularly polarized light, which is directly related to the molecule's three-dimensional structure.

The AC of complex fungal phytotoxins containing the dihydropyranone moiety, such as radicinin and cochliotoxin, has been successfully determined by comparing experimental chiroptical spectra (ECD, VCD, ORD) with those predicted by ab initio quantum chemical calculations. mdpi.comresearchgate.net For instance, the absolute configuration of peniciversiol A, which features a 2,3-dihydropyran-4-one ring, was resolved by comparing its experimental ECD spectrum with calculated data. nih.gov

The sign of the Cotton effect in ECD spectra, particularly for the n→π* transition of the carbonyl chromophore, is often correlated with the helicity of the dihydropyran ring. hebmu.edu.cn This principle has been applied to various flavonoids and related heterocyclic systems to establish their absolute stereochemistry. hebmu.edu.cnresearchgate.net The combination of experimental measurements and computational analysis provides a powerful and reliable approach for the stereochemical assignment of new and complex dihydropyranone natural products. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms.

2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid : A single-crystal X-ray diffraction analysis established that this molecule exists as a racemate of two enantiomeric endo stereoisomers in the crystal lattice. researchgate.net

3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides : The structure and the trans configuration of the substituents at the C2 and C4 positions were unequivocally established by X-ray diffraction. beilstein-journals.org

Tolypocladone A : The structure of this α-pyrone derivative, which contains a dihydropyran ring, was confirmed through single-crystal X-ray diffraction, revealing it to be an enantiomeric mixture. researchgate.net

These examples highlight the power of X-ray crystallography in confirming the connectivity, conformation, and stereochemical relationships within the dihydropyranone scaffold, providing a definitive structural proof that complements spectroscopic data.

Interactive Data Table: Example Crystallographic Data for a Dihydropyran Derivative

The following table presents crystallographic data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₂O₃ |

| Formula Weight ( g/mol ) | 156.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.205(2) |

| b (Å) | 8.431(3) |

| c (Å) | 8.611(3) |

| α (°) | 86.60(3) |

| β (°) | 85.23(3) |

| γ (°) | 69.40(3) |

| Volume (ų) | 420.1(2) |

| Z (molecules/unit cell) | 2 |

Theoretical and Computational Investigations of 2,4 Dihydropyran 3 One Chemistry

Quantum Chemical Methodologies

Theoretical and computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions involving 2,4-dihydropyran-3-one and its derivatives. A range of quantum chemical methodologies, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, have been employed to elucidate reaction mechanisms, predict stereoselectivity, and analyze the electronic properties of these compounds. researchgate.netresearchgate.netijcce.ac.ir

Density Functional Theory (DFT) is a widely used method for studying dihydropyranone systems due to its balance of computational cost and accuracy. researchgate.net Functionals such as B3LYP, M06-2X, and PBE0 have been successfully applied. For instance, DFT calculations have been instrumental in investigating the mechanism and stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed synthesis of trifluoromethyl-substituted dihydropyranones. researchgate.net These studies often use basis sets like 6-31G(d,p) for geometry optimizations and can provide valuable insights into the origins of diastereoselectivity and enantioselectivity. researchgate.net In the study of the thermal decomposition of dihydropyran derivatives, the PBE0 functional combined with the 6-311+G(d,p) basis set was found to yield activation energies closest to experimental values. mdpi.comresearchgate.net Similarly, DFT has been used to probe the factors leading to high stereocontrol in the isothiourea-catalyzed synthesis of pyrrolizine dihydropyranones, predicting that the formation of the cis-stereoisomer is both kinetically and thermodynamically favored. rsc.orgnih.gov

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations, although at a greater computational expense. acs.org These methods have been applied to study the basicity of pyrone-type structures, providing insights into the resonance stabilization that governs their chemical behavior. acs.org For example, ab initio calculations at the MP2/6-311+G(2d,2p)//MP2/6-31G(d) level of theory have been used to determine the reaction energies of pyrone structures with hydronium ions. acs.org

Semi-empirical methods , such as AM1, provide a faster, though less accurate, alternative for studying large systems or for preliminary investigations. researchgate.net These methods have been used to study the reaction selectivity in the catalytic hydrogenation of 3-analinomethylidene-5,6-2H-dihydropyran-2,4-diones, postulating reaction mechanisms and computing the heats of formation of intermediates and products. researchgate.net

The choice of method and basis set is crucial for obtaining reliable results. For instance, the inclusion of diffuse functions in the basis set, such as in 6-31+G(d,p), has been shown to be critical for accurately calculating bond energies with hybrid DFT methods. acs.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is crucial for predicting their reactivity. Molecular mechanics and molecular dynamics simulations are powerful computational tools for performing conformational analysis. researchgate.netlibretexts.orgyoutube.com

Molecular Mechanics force fields, such as the Tripos force field, can be used to model the potential energy surface of a molecule and identify its stable conformers. researchgate.net Conformational analysis helps in understanding the spatial arrangement of atoms and how this influences the molecule's properties and reactivity. For example, the facial selectivity in reactions of dihydropyranones has been related to the extent of pyramidalization in the enone portion of the molecule, which can be assessed through computational methods. researchgate.net

In a study of halogenated pyran analogues of D-talose, it was found that despite 1,3-diaxial repulsion, all analogues adopt a standard 4C1-like conformation in both solution and the solid state. beilstein-journals.org This was corroborated by DFT calculations, which also highlighted the role of hyperconjugation from C-F antibonding orbitals in influencing conformational preference. beilstein-journals.org

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For instance, MD simulations have been used to simulate the binding kinetics of dihydropyranone derivatives with target enzymes, assessing the stability of enzyme-ligand complexes over nanosecond timescales.

The combination of these computational techniques provides a comprehensive picture of the conformational landscape of dihydropyranones, which is essential for understanding their chemical behavior.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in unraveling the complex mechanisms of reactions involving dihydropyranones. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. researchgate.netresearchgate.netrsc.org

Transition State Analysis

The identification and characterization of transition states are fundamental to understanding reaction kinetics and selectivity. acs.orgmdpi.com Computational methods allow for the determination of the geometry and energy of these fleeting species, which cannot be directly observed experimentally.

For example, in the isothiourea-catalyzed synthesis of pyrrolizine dihydropyranones, DFT calculations located two low-energy transition states for the Michael cyclization step. rsc.org The lower energy transition state was found to lead to the experimentally observed cis-isomer, explaining the high diastereoselectivity of the reaction. rsc.org Similarly, in the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives, a concerted six-membered cyclic transition state was identified. mdpi.comresearchgate.net

The analysis of transition state structures can also reveal important details about the reaction mechanism. For instance, in the DBU-catalyzed ring-opening and fragmentation of dihydropyranones, the length of the breaking C-C bond in the rate-determining transition state was found to vary depending on the reaction pathway, consistent with the Hammond postulate. semanticscholar.org

Intermediate Species Characterization

The characterization of intermediate species is equally important for a complete understanding of a reaction mechanism. acs.orgpnas.org Computational methods can provide information about the structure, stability, and electronic properties of these transient molecules.